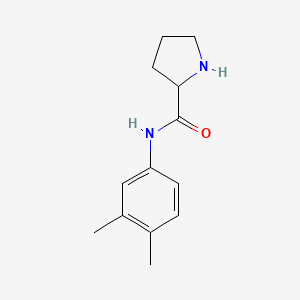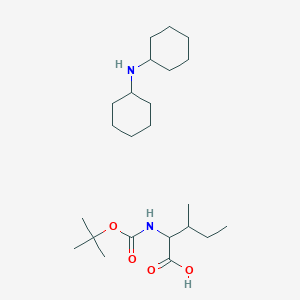
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid is a synthetic compound that is not naturally occurring. It is part of the human exposome and is only found in individuals exposed to this compound or its derivatives . The compound has a molecular formula of C7H14O7S and a molecular weight of 242.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid involves several steps. One common method includes the reaction of 2,6-dimethyloxan-3-yl with sulfur trioxide to form the oxidanesulfonic acid derivative. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfide or thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfides or thiols.
科学的研究の応用
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Uniqueness
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific research and industrial applications.
特性
分子式 |
C7H14O7S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
(4,5-dihydroxy-2,6-dimethyloxan-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12) |
InChIキー |
NLMDZXKCTWKRSQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)

![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)



![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)

![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
